tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H23FN2O2 and a molecular weight of 258.33 g/mol It is characterized by the presence of a tert-butyl ester group, a fluorinated piperidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving suitable intermediates.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of related compounds .
Medicine: Its unique structural features make it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring and azetidine ring contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of target proteins, affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate: Similar in structure but with an oxo group instead of an azetidine ring.
tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate: Contains an additional fluorine atom on the piperidine ring.
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: Similar structure with a hydroxyl group on the piperidine ring.
Uniqueness: tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate is unique due to the presence of both a fluorinated piperidine ring and an azetidine ring. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-(4-fluoropiperidin-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZOAHHPGRGQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134943 | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-82-5 | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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